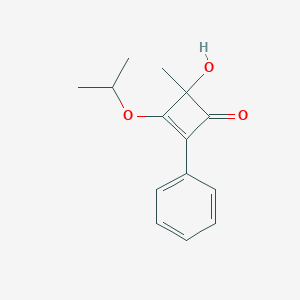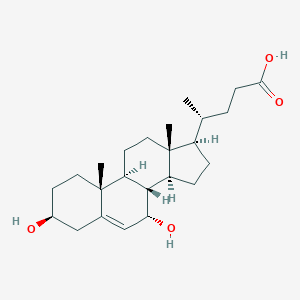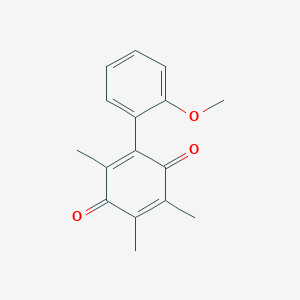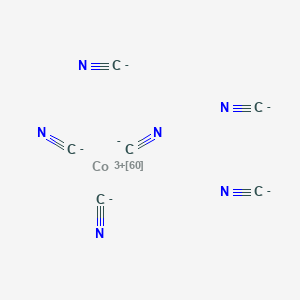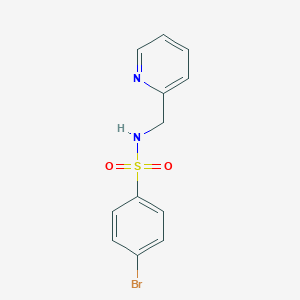
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P2Y1 receptor antagonist and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide involves blocking the P2Y1 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including platelet aggregation, inflammation, and neurotransmission. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of the receptor's function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide depend on the specific application and dosage used. In preclinical studies, the compound has shown to inhibit platelet aggregation, reduce inflammation, and improve cognitive function. However, further research is required to determine the compound's safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards the P2Y1 receptor. This allows researchers to study the receptor's function and its role in various physiological processes. However, the compound's limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide. One of the significant directions is to explore its potential therapeutic applications in neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Further research is also required to determine the compound's safety and efficacy in humans and to develop new derivatives with improved properties. Additionally, the compound's potential applications in other fields, such as cancer research and cardiovascular disease, can also be explored.
Conclusion:
In conclusion, 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to determine the compound's safety and efficacy in humans and to explore its potential applications in other fields.
Synthesemethoden
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is synthesized by reacting 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide with pyridine-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The purity of the product is ensured by several purification steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of neuroscience. It has been studied for its ability to block the P2Y1 receptor, which is involved in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has shown promising results in preclinical studies, and further research is underway to explore its potential therapeutic applications.
Eigenschaften
Produktname |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H11BrN2O2S |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |
InChI-Schlüssel |
BXJPCKCXPGODGR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

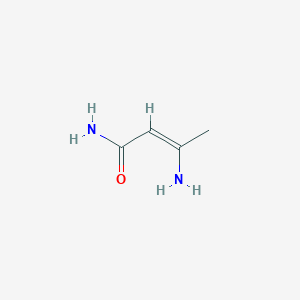
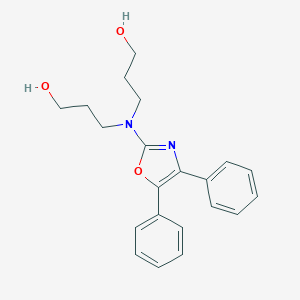
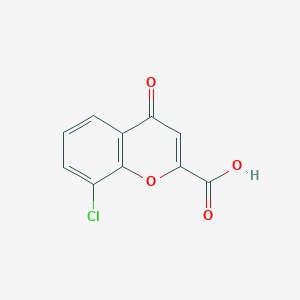
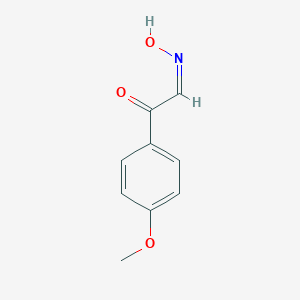
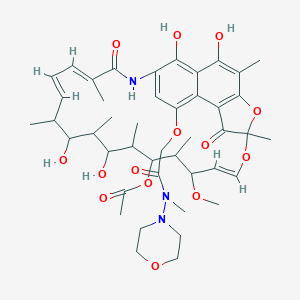
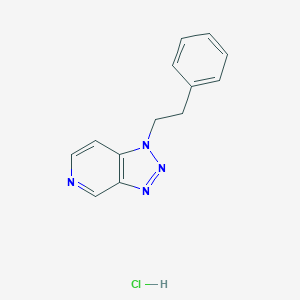
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)
